4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring . The presence of the thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, enhances its pharmacological properties .
Preparation Methods
The synthesis of 4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide involves several steps. One common method is the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N,N-dimethylformamide (DMF) and glacial acetic acid as catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse scientific research applications due to its pharmacological properties. It exhibits anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it valuable in medicinal chemistry and drug design. Additionally, it is used in the synthesis of valuable organic combinations and as a vehicle in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition leads to a decrease in tumor cell proliferation and induces apoptosis in cancer cells . The compound’s molecular targets and pathways include the ligand-binding domain (LBD) near the AF-2 region, which promotes targeted gene expression .
Comparison with Similar Compounds
4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide is unique due to its specific structure and pharmacological properties. Similar compounds include other benzenesulfonamides and thiazolidine derivatives . These compounds share some pharmacological activities but differ in their specific molecular targets and pathways.
Properties
Molecular Formula |
C10H10N2O3S2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-7-2-4-8(5-3-7)17(14,15)12-10-11-9(13)6-16-10/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
XFYKTBKTAXHSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2 |
Origin of Product |
United States |
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